molecular formula C13H22N2O B13954710 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Katalognummer: B13954710
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: RCGWWDWIRCYPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor compound under specific reaction conditions. For example, the precursor may undergo a cyclization reaction in the presence of a base and a solvent, such as ethanol, to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves the inhibition of specific kinases, such as RIPK1. By inhibiting the kinase activity, the compound can block the activation of necroptosis pathways, thereby exerting its therapeutic effects. This inhibition is mediated through the binding of the compound to the kinase active site, preventing substrate phosphorylation and subsequent signaling events .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Eigenschaften

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

1-(8-cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-6-13(10-15)4-7-14(8-5-13)12-2-3-12/h12H,2-10H2,1H3

InChI-Schlüssel

RCGWWDWIRCYPOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(C1)CCN(CC2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.